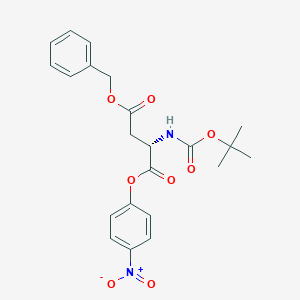

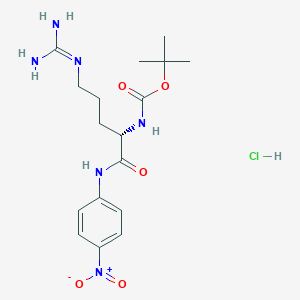

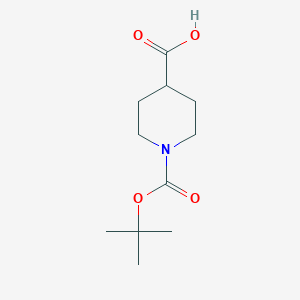

(R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate

説明

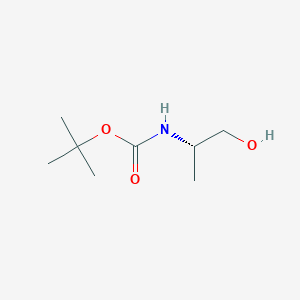

“®-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate” is a complex organic compound. It contains a nitrophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenylpropanoate group . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions.

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods such as catalytic asymmetric reduction and Hoffmann rearrangement .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the nitrophenyl group, the Boc protected amino group, and the phenylpropanoate group would all contribute to the overall structure .

Chemical Reactions Analysis

The Boc group is a common protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds with a Boc protected amino group typically have a molecular weight of around 200 g/mol .

科学的研究の応用

Atmospheric Chemistry and Environmental Impact

(R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, as a nitrophenol compound, is relevant in the context of atmospheric chemistry. Nitrophenols are known for their occurrence in both gaseous and condensed phases in the atmosphere. They are primarily generated from combustion processes and hydrolysis of specific pesticides. These compounds undergo atmospheric nitration, producing various nitrophenols, which are crucial in understanding the chemical reactions in the atmosphere and their environmental impact (Harrison et al., 2005).

Pharmacological Properties and Drug Development

The compound's relevance extends to pharmacological research, where derivatives of nitroxyl radicals, akin to components of (R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, are being investigated. These 'hybrid' compounds have shown potential in enhancing biological activity, modifying biological responses, and exhibiting selective cytotoxicity, which are key considerations in the development of new pharmacological agents (Grigor’ev et al., 2014).

Analytical Chemistry and Biochemistry

In analytical chemistry, the reaction of ninhydrin with primary amino groups, closely related to the chemical structure of (R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, is crucial for analyzing amino acids, peptides, and proteins across various scientific disciplines. This reaction is pivotal for detection, isolation, and analysis of compounds in fields like agricultural, biochemical, clinical, and nutritional sciences (Friedman, 2004).

Synthetic Chemistry

Photosensitive protecting groups, which may be related to the functional groups in (R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, play a significant role in synthetic chemistry. These groups have shown promise in advancing synthetic methodologies, offering novel pathways for the synthesis of complex molecules (Amit et al., 1974).

Environmental Science and Toxicology

The compound's relevance is also noted in environmental science and toxicology, where similar phenolic compounds are studied for their occurrence, fate, and toxicity in the environment. Understanding the behavior of these compounds is essential for assessing environmental pollution and developing strategies for remediation (Liu & Mabury, 2020).

作用機序

Target of Action

The primary target of ®-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, also known as Boc-D-Phe-ONp, is the amine functional group in organic synthesis . The compound is used as a protecting group for amines .

Mode of Action

The compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a new tetrahedral intermediate . The most common method for its deprotection uses trifluoroacetic acid and generally requires large excesses, reaction times ranging from 2-16 hours depending on the substrate, and a tedious purification process .

Biochemical Pathways

The compound plays a significant role in the sequential protection and deprotection of the amine functional group in organic synthesis . The tert-butoxycarbonyl group is one of the more widely used amine protecting groups . The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes .

Result of Action

The result of the compound’s action is the protection of the amine functional group, which is a crucial step in many organic synthesis processes . This allows for the selective reaction of other functional groups in the molecule without interference from the amine group .

Action Environment

The action of ®-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the deprotection process requires the use of strong acids and can be influenced by the temperature and the nature of the solvent .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIWWFMMLBBICG-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426953 | |

| Record name | Boc-D-Phe-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate | |

CAS RN |

16159-70-9 | |

| Record name | Boc-D-Phe-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。